![molecular formula C17H12ClNO2 B2707720 7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline CAS No. 730949-67-4](/img/structure/B2707720.png)
7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Structural and Optical Properties
Research has shown that derivatives similar to "7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline" possess unique structural and optical properties. For example, Zeyada, El-Nahass, and El-Shabaan (2016) studied the structural and optical properties of quinoline derivatives, revealing their potential for applications in thin-film fabrication due to their polycrystalline nature and specific optical characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Chemical Analysis
The synthesis and chemical structure of related quinoline derivatives have been extensively studied. Singh, Baruah (2009), and others have prepared different solvates of isomeric dicarboxylic acids with quinoline, demonstrating the flexibility of quinoline derivatives in forming varied molecular structures with potential for diverse applications (Singh & Baruah, 2009).
Antimicrobial and Antitumor Activities
Some quinoline derivatives have shown promising antimicrobial and antitumor activities. For instance, Singh et al. (2010) synthesized new quinoxaline derivatives and tested their antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Singh, Deivedi, Hashim, & Singhal, 2010). Additionally, Bhatt, Agrawal, and Patel (2015) focused on the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, evaluating their cytotoxic activity and suggesting their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Corrosion Inhibition
Quinoline derivatives have also been explored for their corrosion inhibition properties. Singh, Srivastava, and Quraishi (2016) investigated the effectiveness of quinoline derivatives as green corrosion inhibitors for mild steel in an acidic medium, revealing high inhibition efficiency and suggesting their applicability in protecting metals from corrosion (Singh, Srivastava, & Quraishi, 2016).
特性
IUPAC Name |
7-chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-17-9-12(11-4-2-1-3-5-11)13-8-15-16(10-14(13)19-17)21-7-6-20-15/h1-5,8-10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSOIHMFOLDIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=CC(=NC3=C2)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

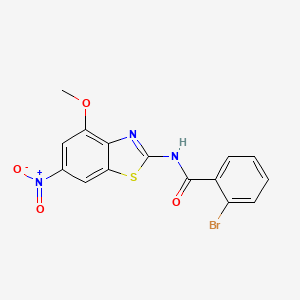
![7-Tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2707639.png)
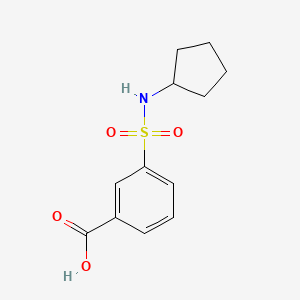
methanone](/img/structure/B2707644.png)
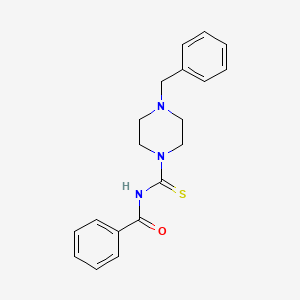
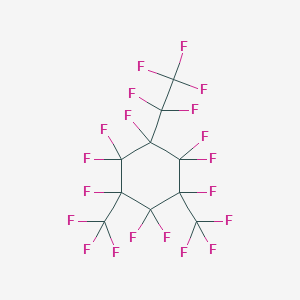
![5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2707648.png)

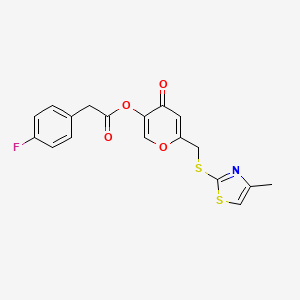
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2707655.png)

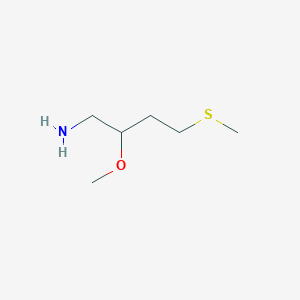
![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea](/img/structure/B2707658.png)
